

A Technical Guide to the Synthesis and Properties of Trimethoxymethane (Trimethyl Orthoformate)

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Introduction: **Trimethoxymethane**, more commonly known as trimethyl orthoformate (TMOF), is the simplest orthoester with the chemical formula HC(OCH₃)₃.[1][2] It is a versatile and indispensable reagent in organic synthesis, serving as a foundational intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][3] Its utility stems from its role as a protecting group for aldehydes, a precursor for methoxymethylene and heterocyclic systems, a formylating agent, and an efficient dehydrating agent.[2][4][5] This technical guide provides an in-depth overview of its synthesis, physicochemical properties, key applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

Trimethoxymethane is a colorless liquid with a characteristic pungent odor.[6][7] It is highly flammable and sensitive to moisture, hydrolyzing in the presence of water.[1][8] It is miscible with many common organic solvents, including ethanol, ether, and benzene.[1][9] A comprehensive summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of **Trimethoxymethane**



Property	Value	References
Identifiers		
IUPAC Name	Trimethoxymethane	[1]
Common Names	Trimethyl orthoformate (TMOF), Methyl orthoformate	[1][2]
CAS Number	149-73-5	[1]
Molecular Formula	C4H10O3	[1]
Molecular Weight	106.12 g/mol	[1][10]
Physical Properties		
Appearance	Colorless liquid	[6][7]
Odor	Pungent	[6][7]
Density	0.97 g/mL at 25 °C	[9]
Melting Point	-53 °C	[6][9]
Boiling Point	101-102 °C (at 760 mmHg)	[9]
Refractive Index	n20/D 1.379	[9]
Solubility	Miscible with ethanol, ether, benzene; Decomposes in water	[1][9]
Safety & Flammability		
Flash Point	13-15 °C (55-59 °F)	[6][8][9]
Autoignition Temperature	255 °C (491 °F)	[11][12]
Explosive Limits	1.4 - 44.6% (V)	[9][11]
Vapor Properties		
Vapor Pressure	23.5 mmHg at 20 °C	[9]

| Vapor Density | 3.67 (air = 1) |[9] |



Synthesis of Trimethoxymethane

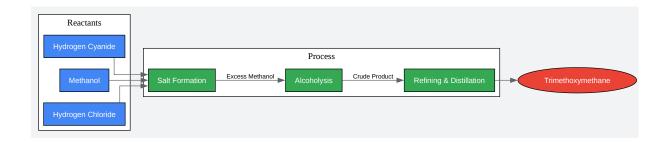
The synthesis of **trimethoxymethane** can be achieved through several routes, with two primary methods dominating industrial and laboratory-scale production.

Industrial Synthesis: The Hydrogen Cyanide (HCN) Method

The most common industrial synthesis of TMOF involves the methanolysis of hydrogen cyanide, often referred to as the Pinner reaction.[2][4][13] This process is favored for its economic performance and scalability, though it requires stringent safety measures due to the high toxicity of hydrogen cyanide.[13][14] The overall reaction is:

$$HCN + 3CH_3OH \rightarrow HC(OCH_3)_3 + NH_3[8]$$

The process generally involves the reaction of hydrogen cyanide, methanol, and hydrogen chloride to form an intermediate salt, which then undergoes alcoholysis and subsequent refining to yield the final product.[15]



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Industrial Synthesis Workflow via the HCN Method.

Experimental Protocol (Generalized HCN Method):



- Salt Formation: Anhydrous hydrogen cyanide, methanol, and anhydrous hydrogen chloride are reacted in a suitable reactor at low temperatures to form an amine salt intermediate.[13]
 [15]
- Alcoholysis: The intermediate salt is treated with excess methanol. This alcoholysis step
 proceeds to form the crude trimethyl orthoformate product.[15]
- Separation & Refining: The alcoholysis reaction mixture undergoes centrifugal separation to remove solid byproducts.[15] The resulting crude liquid is then refined. This typically involves adding an aqueous alkali to neutralize any remaining acid, followed by a multi-stage distillation process to separate the pure TMOF from solvents and byproducts.[15] Product purity is monitored using techniques such as gas chromatography.[13]

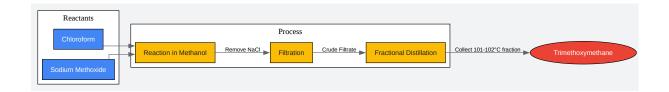
Laboratory Synthesis: From Chloroform

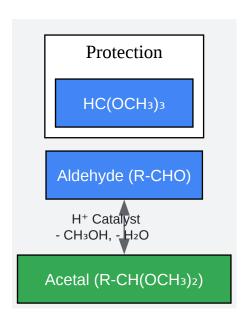
A common and historically significant laboratory-scale synthesis involves the reaction of chloroform with sodium methoxide, which is an analogue of the Williamson ether synthesis.[2] [8][9]

CHCl₃ + 3NaOCH₃ → HC(OCH₃)₃ + 3NaCl[2]

This method avoids the use of highly toxic HCN and is well-suited for laboratory preparations.







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